Cas no 2149362-42-3 (2-(2-ethylphenyl)cyclobutan-1-ol)

2-(2-ethylphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-ethylphenyl)cyclobutan-1-ol
- 2149362-42-3
- EN300-1634611
-
- Inchi: 1S/C12H16O/c1-2-9-5-3-4-6-10(9)11-7-8-12(11)13/h3-6,11-13H,2,7-8H2,1H3
- InChI Key: CDKGBDBCVQBTLE-UHFFFAOYSA-N
- SMILES: OC1CCC1C1C=CC=CC=1CC
Computed Properties
- Exact Mass: 176.120115130g/mol
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
2-(2-ethylphenyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634611-0.25g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1634611-1.0g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1634611-0.05g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1634611-0.5g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 0.5g |
$1111.0 | 2023-06-04 | ||
Enamine | EN300-1634611-2.5g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1634611-100mg |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1634611-50mg |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1634611-500mg |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1634611-10.0g |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1634611-1000mg |
2-(2-ethylphenyl)cyclobutan-1-ol |
2149362-42-3 | 1000mg |
$842.0 | 2023-09-22 |
2-(2-ethylphenyl)cyclobutan-1-ol Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on 2-(2-ethylphenyl)cyclobutan-1-ol
Comprehensive Analysis of 2-(2-Ethylphenyl)cyclobutan-1-ol (CAS No. 2149362-42-3): Properties, Applications, and Industry Insights
The chemical compound 2-(2-ethylphenyl)cyclobutan-1-ol (CAS No. 2149362-42-3) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. This cyclobutane derivative features a phenyl ring substituted with an ethyl group at the ortho position, coupled with a hydroxyl-functionalized cyclobutane ring. Such a configuration offers intriguing possibilities for molecular design, particularly in the development of novel bioactive compounds.
In the context of current industry trends, researchers are increasingly exploring small-ring cyclic compounds like 2-(2-ethylphenyl)cyclobutan-1-ol as building blocks for drug discovery. The strained geometry of the cyclobutane ring often imparts enhanced reactivity and unique conformational constraints that can improve target binding affinity. This aligns with growing interest in three-dimensional fragment-based drug design, where compounds with increased sp3 character are favored for their improved solubility and metabolic stability.
The synthesis of CAS 2149362-42-3 typically involves [2+2] cycloaddition strategies or ring-closing metathesis approaches, with recent advances focusing on catalytic asymmetric methods to access enantiomerically pure forms. These synthetic innovations respond to the pharmaceutical industry's demand for chiral building blocks that can serve as precursors for optically active pharmaceuticals. The compound's ethylphenyl substitution pattern is particularly noteworthy as it may influence both lipophilicity and metabolic stability - two critical parameters in modern drug design.
From an applications perspective, 2-(2-ethylphenyl)cyclobutan-1-ol shows promise in several cutting-edge research areas. In materials science, its rigid yet functionalized structure makes it an interesting candidate for developing advanced polymer precursors or liquid crystal materials. The compound's potential as a flavor and fragrance intermediate is also being investigated, given the importance of substituted cyclobutanes in creating novel olfactory compounds. These diverse applications reflect the growing recognition of functionalized cyclobutanes as valuable scaffolds across multiple industries.
Recent patent literature reveals increasing activity around CAS 2149362-42-3 and related structures, particularly in therapeutic areas such as central nervous system disorders and inflammatory conditions. This aligns with broader industry trends toward exploring underutilized ring systems in medicinal chemistry. The compound's balanced lipophilicity profile (predicted logP ~2.5-3.0) makes it particularly attractive for CNS-targeted drug development, where optimal blood-brain barrier penetration is crucial.
Quality control and analytical characterization of 2-(2-ethylphenyl)cyclobutan-1-ol present specific challenges that have driven method development in analytical chemistry. Advanced techniques including chiral HPLC separation and vibrational circular dichroism are being employed to ensure the compound's purity and stereochemical integrity. These analytical innovations respond to the pharmaceutical industry's stringent requirements for high-purity intermediates in drug synthesis pipelines.
Environmental and regulatory considerations for 2149362-42-3 are evolving alongside its expanding applications. While not classified as hazardous under current regulatory frameworks, proper handling protocols are recommended due to its potential irritant properties. The compound's environmental fate and biodegradation pathways are subjects of ongoing study, particularly in light of increasing focus on green chemistry principles throughout the chemical industry.
Market intelligence suggests growing demand for specialty cyclic alcohols like 2-(2-ethylphenyl)cyclobutan-1-ol, with compound annual growth rates projected in the high single digits. This growth is driven by expanding applications in high-value chemical synthesis and increasing R&D investment in novel molecular architectures. Supply chain considerations for this research chemical emphasize the importance of reliable sourcing from certified manufacturers with robust quality control systems.
Future research directions for CAS 2149362-42-3 are likely to focus on expanding its utility through derivatization and exploring its biological activity profile. The compound's privileged structure characteristics make it a compelling subject for medicinal chemistry optimization programs. Additionally, its potential as a stereochemical probe in asymmetric synthesis continues to attract attention from academic and industrial researchers alike.
In conclusion, 2-(2-ethylphenyl)cyclobutan-1-ol represents an intriguing case study in how under-explored molecular frameworks can gain prominence through multidisciplinary research. Its combination of synthetic accessibility, structural features, and diverse application potential positions it as a compound of significant interest across multiple scientific and industrial domains. As research into strained ring systems continues to advance, the importance of this and related compounds is likely to grow substantially in the coming years.
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